molecular formula C11H10O4 B12336632 3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid

3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid

Cat. No.: B12336632
M. Wt: 206.19 g/mol
InChI Key: DBCJGNBZZNSLSM-AATRIKPKSA-N
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Description

3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid is an organic compound with the molecular formula C11H10O4 and a molecular weight of 206.19 g/mol It is a derivative of benzoic acid, characterized by the presence of a methoxy group and an oxopropenyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzoic acid with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via an esterification mechanism, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification reactions, followed by purification steps such as recrystallization or chromatography to obtain high-purity product. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to inflammation, microbial growth, or cellular metabolism. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

3-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid

InChI

InChI=1S/C11H10O4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-7H,1H3,(H,13,14)/b6-5+

InChI Key

DBCJGNBZZNSLSM-AATRIKPKSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)C(=O)O

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)C(=O)O

Origin of Product

United States

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